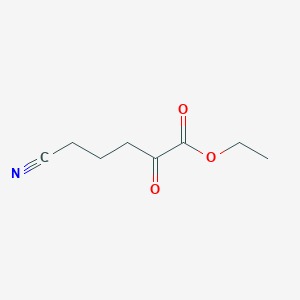

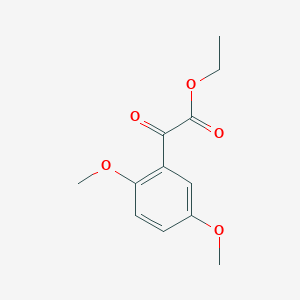

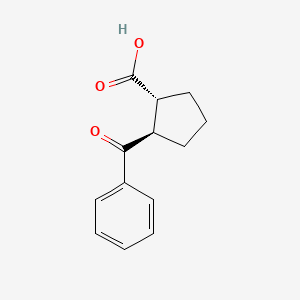

(1R,2R)-2-Benzoylcyclopentane-1-carboxylic acid

カタログ番号 B1323825

CAS番号:

28151-83-9

分子量: 218.25 g/mol

InChIキー: SPRHBCOBGFZPAI-GHMZBOCLSA-N

注意: 研究専用です。人間または獣医用ではありません。

在庫あり

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The description of a chemical compound usually includes its IUPAC name, molecular formula, and structural formula. It may also include its appearance (color, state of matter), odor, and other physical characteristics .

Synthesis Analysis

Synthesis analysis involves understanding the methods and reactions used to create the compound. This could involve various types of chemical reactions, catalysts, and conditions .Molecular Structure Analysis

Molecular structure analysis involves understanding the 3D arrangement of atoms in a molecule. This can be determined using various spectroscopic methods and X-ray crystallography .Chemical Reactions Analysis

This involves understanding how the compound reacts with other substances. It includes studying the reagents, products, and conditions of the reaction .Physical And Chemical Properties Analysis

This involves studying properties like melting point, boiling point, solubility, density, molar mass, and specific rotation .科学的研究の応用

Synthesis and Configuration

- Absolute Configuration Studies : (1R,2R)-2-Benzoylcyclopentane-1-carboxylic acid has been studied in terms of its absolute configuration. For instance, the decarboxylation of related compounds helped establish the absolute configuration of certain cyclopropane-carboxylic acids, which can relate to understanding the stereochemistry of (1R,2R)-2-Benzoylcyclopentane-1-carboxylic acid (Aratani, Nakanisi, & Nozaki, 1970).

Enzymatic Synthesis and Inhibition

- Enzymatic Synthesis and Inhibition : Certain amino acids, structurally related to (1R,2R)-2-Benzoylcyclopentane-1-carboxylic acid, have been found to inhibit the enzymatic synthesis of S-adenosyl-L-methionine, a key biochemical process. These findings contribute to the understanding of enzyme interaction with cyclopentane derivatives (Coulter, Lombardini, Sufrin, & Talalay, 1974).

Chemical Reduction Processes

- Reduction of Benzoylcyclopentene : Research involving the Clemmensen reduction of 2-benzoylcyclopentene-1-carboxylic acid, a compound closely related to (1R,2R)-2-Benzoylcyclopentane-1-carboxylic acid, has provided insights into the chemical reduction processes and the resulting products, which is significant for the understanding of the reactivity of such compounds (Ohkata & Hanafusa, 1970).

Cyclopropanation Studies

- Palladium-Catalyzed Cyclopropanation : The study of palladium-catalyzed cyclopropanation of α,β-unsaturated carboxylic acids, including those related to (1R,2R)-2-Benzoylcyclopentane-1-carboxylic acid, helps understand stereoselective synthesis which is crucial in organic chemistry and pharmaceutical development (Vallgårda, Appelberg, Csöregh, & Hacksell, 1994).

Biocatalysis and Enzymatic Reactions

- Enzymatic Reduction of Benzoyl-CoA : Benzoyl-coenzyme A, a key intermediate in anaerobic aromatic metabolism, undergoes reduction to alicyclic compounds. Studies on this enzymatic process provide insights into the biological reduction mechanisms which can be relevant for understanding the metabolism of benzoylcyclopentane derivatives (Koch, Eisenreich, Bacher, & Fuchs, 1993).

Safety And Hazards

特性

IUPAC Name |

(1R,2R)-2-benzoylcyclopentane-1-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14O3/c14-12(9-5-2-1-3-6-9)10-7-4-8-11(10)13(15)16/h1-3,5-6,10-11H,4,7-8H2,(H,15,16)/t10-,11-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPRHBCOBGFZPAI-GHMZBOCLSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C(C1)C(=O)O)C(=O)C2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H]([C@@H](C1)C(=O)O)C(=O)C2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1R,2R)-2-Benzoylcyclopentane-1-carboxylic acid | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

迅速なお問い合わせ

カテゴリー

最も閲覧された

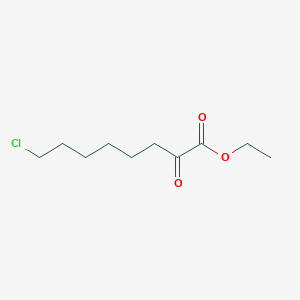

Ethyl 5-cyano-2-oxovalerate

857431-56-2

Ethyl 8-chloro-2-oxooctanoate

717919-91-0

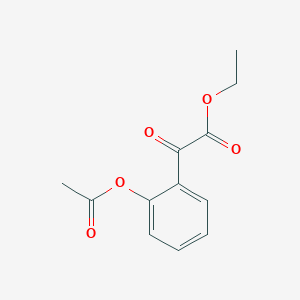

Ethyl 2-acetoxybenzoylformate

951887-78-8

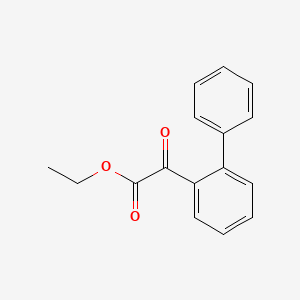

Ethyl 2-phenylbenzoylformate

947701-96-4